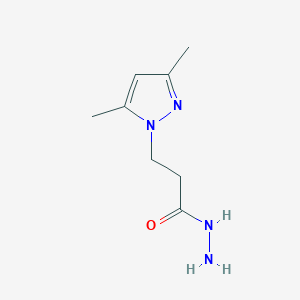
3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide is a chemical compound with the molecular formula C8H14N4O. It is known for its complex molecular structure and versatile applications in scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with propanohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity .
化学反応の分析
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazide derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different hydrazide derivatives .
科学的研究の応用
3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide: Similar in structure but with a different position of the pyrazole ring substitution.
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(3-phenoxybenzylidene)propanohydrazide: A derivative with additional functional groups, offering different properties and applications.
Uniqueness
3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound .
生物活性
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanohydrazide (CAS 313050-27-0) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its pyrazole moiety and a hydrazide functional group, which may contribute to its biological activities. The structural formula can be represented as:
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains.
Minimum Inhibitory Concentration (MIC)
The effectiveness of this compound can be evaluated through its Minimum Inhibitory Concentration (MIC) against different pathogens. The following table summarizes the MIC values reported in various studies:
The antimicrobial action of this compound is believed to involve multiple mechanisms:
- Inhibition of Cell Wall Synthesis : The compound may interfere with the synthesis of peptidoglycan in bacterial cell walls.
- Disruption of Biofilm Formation : Studies have shown that this compound can disrupt biofilm formation in Staphylococcus aureus, making it a potential candidate for treating biofilm-related infections.
Case Studies
Several studies have reported on the biological activity of this compound:
-
Study on Antibacterial Efficacy :
A study conducted on the antibacterial efficacy of various pyrazole derivatives, including this compound, indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as an alternative to traditional antibiotics, especially in treating resistant strains. -
Biofilm Disruption Study :
Another research effort focused on the ability of this compound to disrupt biofilms formed by Pseudomonas aeruginosa. The results demonstrated a substantial reduction in biofilm biomass when treated with the compound at sub-MIC concentrations, suggesting its utility in managing chronic infections associated with biofilms.
特性
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-6-5-7(2)12(11-6)4-3-8(13)10-9/h5H,3-4,9H2,1-2H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLNFPQNUBZTFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358808 |
Source


|
| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313050-27-0 |
Source


|
| Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














